2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride

Description

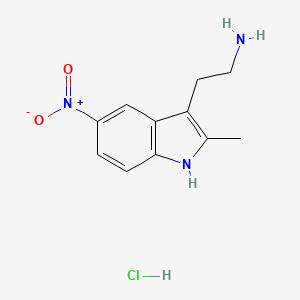

2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride (CAS: 858230-88-3) is a substituted indole derivative characterized by a methyl group at position 2, a nitro group at position 5, and an ethanamine side chain at position 3, protonated as a hydrochloride salt.

Properties

IUPAC Name |

2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.ClH/c1-7-9(4-5-12)10-6-8(14(15)16)2-3-11(10)13-7;/h2-3,6,13H,4-5,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKAVMPYYCIONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone under reflux conditions using methanesulfonic acid as a catalyst. The resulting tricyclic indole is then subjected to further reactions to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Reduction: The compound can be oxidized to form corresponding oxides.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium on carbon.

Reduction: Oxidizing agents like potassium permanganate.

Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.

Major Products Formed

Oxidation: Amino derivatives.

Reduction: Oxides.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology

Research indicates that 2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride may have implications in the treatment of neurological disorders. Its structure suggests potential activity as a serotonin receptor agonist, which could be beneficial for conditions such as depression and anxiety. Preliminary studies have shown that compounds with similar indole structures exhibit antidepressant-like effects in animal models .

2. Antitumor Activity

Recent investigations into the compound's anticancer properties have shown promise. In vitro studies demonstrated that it can inhibit the proliferation of certain cancer cell lines, possibly due to its ability to interfere with cellular signaling pathways involved in tumor growth . Further research is needed to elucidate the mechanisms behind these effects and to evaluate its efficacy in vivo.

Synthetic Chemistry

1. Building Block for Drug Development

The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique indole structure can be modified to create derivatives with enhanced biological activity or selectivity for specific targets . This makes it an important tool in medicinal chemistry for developing new therapeutic agents.

2. Research on Structure-Activity Relationships (SAR)

The study of SAR involving this compound has provided insights into how structural modifications can influence biological activity. This information is crucial for optimizing drug candidates and understanding their pharmacodynamics and pharmacokinetics .

Case Studies

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal explored the effects of various indole derivatives, including this compound, on depression-like behaviors in rodent models. The results indicated a significant reduction in depressive symptoms when administered at specific dosages, highlighting its potential as a novel antidepressant .

Case Study 2: Anticancer Research

In another study focusing on cancer therapy, researchers tested the compound against several human cancer cell lines. The findings revealed that it exhibited selective cytotoxicity towards certain types of cancer cells while sparing normal cells, suggesting its potential as a targeted cancer treatment agent .

Mechanism of Action

The mechanism of action of 2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group in the compound is reduced by bacterial or parasitic nitroreductase enzymes, producing radical anions and reactive intermediates that exert antimicrobial and antiprotozoal effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Substituted Indole Ethanamine Derivatives

Physicochemical Properties

- Electron-withdrawing vs. Electron-donating Groups: The nitro group in the target compound reduces electron density on the indole ring, enhancing stability under acidic conditions but reducing nucleophilicity compared to methoxy (-OCH₃) or methyl (-CH₃) substituents .

- Melting Points :

Pharmacological and Functional Differences

- 5-Methyltryptamine hydrochloride () exhibits hallucinogenic properties via serotonin receptor modulation, whereas the nitro group in the target compound may shift activity toward other receptor subtypes or metabolic pathways .

- 5-Methoxytryptamine hydrochloride () is a known serotonin analog with applications in neuropharmacology, highlighting how substituent polarity (methoxy vs. nitro) dictates target specificity .

Key Notes

Substituent Effects: Position 5 substituents (-NO₂, -CF₃O, -CH₃, -OCH₃, -Cl) critically modulate solubility, receptor affinity, and metabolic stability. Nitro groups may enhance oxidative stability but reduce bioavailability compared to methoxy or methyl groups .

Pharmacological Gaps : Direct activity data for the target compound are lacking in the evidence. Prioritize in vitro receptor binding assays to compare with 5-methyltryptamine and 5-methoxytryptamine .

Safety Profiles: While 5-methyltryptamine is hallucinogenic, the nitro-substituted analog’s toxicity profile remains uncharacterized. Structural analogs with benzyl groups () may pose higher risks due to MAOI-like effects .

Biological Activity

2-(2-Methyl-5-nitro-1H-indol-3-YL)ethanamine hydrochloride, with the chemical formula C11H15ClN2O2, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 858230

- Molecular Weight : 228.71 g/mol

- Structure : The compound contains an indole ring system substituted with a methyl and nitro group, contributing to its biological activity.

Anticancer Properties

Recent studies have shown that derivatives of indole compounds exhibit significant anticancer properties. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, such as HCT-116 and MCF-7. The most potent derivatives reported an IC50 of 1.9 µg/mL against HCT-116 cells, indicating a strong potential for further development as anticancer agents .

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| 2-Methyl Indole Derivative | HCT-116 | 1.9 | |

| 2-Methyl Indole Derivative | MCF-7 | 2.3 | |

| Doxorubicin | HCT-116 | 3.23 |

Neuroprotective Effects

The compound's structural similarity to known neuroprotective agents suggests potential in modulating neurotransmitter systems. Research indicates that indole derivatives can enhance the activity of certain receptors involved in neuroprotection, particularly through modulation of NMDA receptor pathways . This mechanism may provide insights into treating neurodegenerative diseases.

Antimicrobial Activity

Preliminary studies on related compounds have shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged significantly, indicating varying levels of efficacy depending on the specific bacterial strain tested .

Study on Anticancer Activity

A comprehensive study evaluated the anticancer efficacy of various indole derivatives, including this compound. The results indicated that these compounds could inhibit cancer cell proliferation effectively, with some showing enhanced potency compared to traditional chemotherapeutics like doxorubicin .

Neuroprotective Mechanism Exploration

Another research effort focused on the neuroprotective mechanisms of indole derivatives. It was found that these compounds could enhance synaptic plasticity and reduce oxidative stress markers in neuronal cell cultures, suggesting their potential utility in treating conditions like Alzheimer's disease .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- Infrared Spectroscopy (IR) : Strong absorption bands at 1520 cm⁻¹ (N=O stretch) and 3400 cm⁻¹ (amine N-H) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 265 (free base) and 301 (hydrochloride) .

How does the nitro group at the 5-position influence pharmacological activity compared to halogen or methoxy substituents?

Advanced Research Question

The nitro group enhances electron-withdrawing effects, increasing binding affinity to target proteins (e.g., HSP90) via hydrogen bonding with residues like TYR604. In contrast:

- Chloro substituents improve lipophilicity, aiding blood-brain barrier penetration .

- Methoxy groups reduce reactivity but improve metabolic stability.

Comparative studies using isothermal titration calorimetry (ITC) and X-ray crystallography are recommended to quantify interactions .

How can researchers resolve contradictions in reported biological activities across studies?

Advanced Research Question

Discrepancies may arise from variations in:

- Purity : Impurities ≥2% can skew bioactivity results. Validate purity via HPLC before assays .

- Assay Conditions : pH-dependent solubility (e.g., hydrochloride salt vs. free base) impacts dose-response curves. Use standardized buffers (pH 7.4) .

- Cell Lines : Differences in membrane permeability (e.g., HEK293 vs. HeLa) affect IC₅₀ values. Include positive controls (e.g., geldanamycin for HSP90 inhibition) to calibrate assays .

What are the solubility and stability profiles of this compound, and how do they influence experimental design?

Basic Research Question

- Solubility : Hydrochloride salt enhances water solubility (≥10 mg/mL in PBS), but precipitation occurs in non-polar solvents. Pre-solubilize in DMSO (<1% v/v) for in vitro studies .

- Stability : Degrades under UV light (λ >300 nm). Store lyophilized at -20°C in amber vials with desiccants .

How can computational modeling predict structure-activity relationships (SAR) for this compound?

Advanced Research Question

- Molecular Docking : Use software like AutoDock Vina to simulate binding to HSP90 (PDB ID: 3EQR). The nitro group forms hydrogen bonds with GLU527 and TYR604, while the methyl group stabilizes hydrophobic interactions .

- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity against related targets (e.g., serotonin receptors) .

What are the key considerations for evaluating toxicity and off-target effects in preclinical studies?

Advanced Research Question

- Cytotoxicity Assays : Use MTT/WST-1 assays on primary hepatocytes to assess hepatic toxicity (EC₅₀ >100 µM is desirable) .

- Off-Target Screening : Screen against CYP450 isoforms (e.g., CYP3A4) to predict drug-drug interactions. Radioligand binding assays can identify cross-reactivity with adrenergic receptors .

How does the hydrochloride salt form impact crystallization and formulation development?

Advanced Research Question

The hydrochloride salt improves crystallinity, facilitating X-ray diffraction analysis. However:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.